molecular formula C7H8NaS+ B1629498 Sodium;phenylmethanethiol CAS No. 3492-64-6

Sodium;phenylmethanethiol

Cat. No.: B1629498
CAS No.: 3492-64-6
M. Wt: 147.2 g/mol
InChI Key: SNCHEDBJOUWPMJ-UHFFFAOYSA-N
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Description

Sodium;phenylmethanethiol (CAS: 3492-64-6) is the sodium salt of phenylmethanethiol (benzyl mercaptan). Its molecular formula is C₇H₇SNa, with a molecular weight of 147.19 g/mol. As a thiolate, it exhibits higher water solubility and stability compared to its free thiol form, phenylmethanethiol (C₇H₈S, MW: 140.23 g/mol), which is known for its unpleasant odor and decomposition under alkaline conditions . This compound is frequently utilized in organic synthesis, particularly in nucleophilic substitution and metal coordination reactions, where its ionic nature enhances reactivity in polar solvents.

Properties

IUPAC Name

sodium;phenylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8S.Na/c8-6-7-4-2-1-3-5-7;/h1-5,8H,6H2;/q;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCHEDBJOUWPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NaS+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619194
Record name sodium;phenylmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3492-64-6
Record name NSC109920
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name sodium;phenylmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium;phenylmethanethiol can be synthesized through the hydrolysis of benzyl thiourea hydrochloride in a 10% sodium hydroxide solution. This reaction generates sodium benzyl mercaptan, which is then desalted with acid to produce the crude semi-finished product. The organic phase is extracted with ether and distilled under reduced pressure to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Sodium;phenylmethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzyl disulfide.

    Substitution: Benzyl thioethers.

    Addition: Thioesters.

Scientific Research Applications

Sodium;phenylmethanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium;phenylmethanethiol involves its thiol group, which can undergo nucleophilic attacks and redox reactions. The thiol group can form disulfide bonds, which are crucial in biological systems for maintaining protein structure and function. Additionally, the thiol group can act as a nucleophile, participating in substitution and addition reactions .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below summarizes key structural and molecular characteristics of sodium;phenylmethanethiol and related thiols/thiolates:

Compound Name CAS Number Molecular Formula Molecular Weight Structural Features Key Properties/Applications
This compound 3492-64-6 C₇H₇SNa 147.19 Aromatic thiolate sodium salt High water solubility, stable in basic conditions, used in synthesis
Phenylmethanethiol 100-53-8 C₇H₈S 140.23 Aromatic thiol Volatile, malodorous, decomposes under alkaline conditions
Methanedithiol 6725-64-0 CH₄S₂ 92.18 Aliphatic dithiol Bifunctional reactivity, smaller size for chelation
(2-Fluorophenyl)methanethiol N/A C₇H₇FS 158.20 Fluorinated aromatic thiol Enhanced electron-withdrawing effects, specialized synthesis
Ethanethiol, 2-(phenylthio) 17109-66-9 C₈H₁₀S₂ 170.29 Thioether with terminal thiol Dual functional groups, potential in polymer chemistry
Propanethiol 107-03-9 C₃H₈S 76.16 Aliphatic thiol Simple structure, used in odorants and agrochemicals

Reactivity and Stability

  • This compound vs. Phenylmethanethiol : The sodium salt form eliminates the volatility and odor of the free thiol, making it preferable in controlled syntheses. Its ionic nature increases nucleophilicity in polar solvents, whereas the free thiol is prone to oxidation and decomposition in basic environments .
  • Methanedithiol : Contains two thiol groups, enabling chelation of metal ions or participation in dual substitution reactions. Its smaller size allows for applications in coordination chemistry distinct from aromatic thiolates .
  • (2-Fluorophenyl)methanethiol: Fluorine substitution alters electronic properties, increasing resistance to oxidation and modifying reaction pathways in cross-coupling reactions compared to non-fluorinated analogs .

Research Findings and Data

  • Thermal Stability : this compound remains stable under basic conditions (pH > 10), unlike phenylmethanethiol, which decomposes to yield foul-smelling byproducts .
  • Solubility : The sodium salt exhibits >50% higher solubility in water compared to phenylmethanethiol, facilitating aqueous-phase reactions .
  • Biological Activity: Fluorinated derivatives like (2-fluorophenyl)methanethiol show enhanced antimicrobial properties over non-fluorinated analogs, attributed to increased lipophilicity and membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium;phenylmethanethiol
Reactant of Route 2
Reactant of Route 2
Sodium;phenylmethanethiol

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